2-Chloropyridine hydrochloride

Description

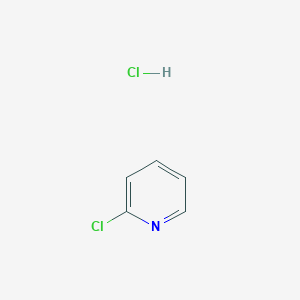

2-Chloropyridine hydrochloride is the hydrochloride salt of 2-chloropyridine (CAS 109-09-1), a halogenated pyridine derivative. The parent compound, 2-chloropyridine, features a chlorine atom at the 2-position of the pyridine ring, conferring unique reactivity and applications in agrochemicals, pharmaceuticals, and specialty chemicals . The hydrochloride form enhances solubility, making it preferable in drug synthesis and catalytic processes .

Structure

3D Structure of Parent

Properties

CAS No. |

36316-71-9 |

|---|---|

Molecular Formula |

C5H5Cl2N |

Molecular Weight |

150.00 g/mol |

IUPAC Name |

2-chloropyridine;hydrochloride |

InChI |

InChI=1S/C5H4ClN.ClH/c6-5-3-1-2-4-7-5;/h1-4H;1H |

InChI Key |

LPIDQLZQEGPBCO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)Cl.Cl |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Development

2-Chloropyridine hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceuticals. Notable compounds derived from it include:

- Antihistamines : 2-Chloropyridine is used to synthesize chlorphenamine, an antihistamine used for allergy relief .

- Antiarrhythmics : Disopyramide, another product derived from 2-chloropyridine, is utilized in treating certain cardiac arrhythmias .

The synthesis of these compounds often involves nucleophilic substitution reactions where the chlorine atom is replaced by other functional groups.

Agricultural Chemicals

In agriculture, this compound is instrumental in producing fungicides and insecticides. For instance:

- Pyrithione : This compound acts as a fungicide and is commonly found in shampoos. It is synthesized through the oxidation of 2-chloropyridine .

- Pyripropoxyfen : An insect growth regulator that also utilizes 2-chloropyridine in its synthesis .

These applications highlight the compound's significance in pest control and crop protection.

Case Study 1: Synthesis of Chlorphenamine

A detailed study demonstrated the efficient synthesis of chlorphenamine from 2-chloropyridine using phenylacetonitrile in the presence of a base. This method showcases the versatility of 2-chloropyridine as a building block for complex pharmaceutical molecules .

Case Study 2: Environmental Impact Assessment

Research conducted on the environmental degradation of chlorinated pyridines revealed that 2-chloropyridine exhibits resistance to microbial degradation. This property raises concerns regarding its persistence in soil and water, necessitating further studies on its environmental impact and remediation strategies .

Toxicological Considerations

While this compound has valuable applications, it also poses health risks. It is classified as harmful upon skin contact and inhalation, with an LD50 (dermal) of 64 mg/kg in rabbits . Safety precautions are essential when handling this compound to mitigate exposure risks.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₅H₄ClN·HCl

- Molecular Weight : 150.01 g/mol (base: 113.54 g/mol)

- Applications : Intermediate in anti-HIV drugs (e.g., atazanavir), pesticides (e.g., diquat), and asymmetric catalysis .

- Synthesis : Typically derived from 2-chloropyridine via reaction with HCl. Alternative routes include chlorination of pyridine under UV light or high-temperature conditions (yields up to 80%) .

Comparison with Similar Compounds

3-Chloropyridine

Structural Differences : Chlorine at the 3-position instead of 2-position.

Key Properties :

- Molecular Formula : C₅H₄ClN

- Separation Challenges: Isomeric separation from 2-chloropyridine requires specialized methods like nonporous adaptive crystals of pillararenes due to similar boiling points .

- Applications : Less prevalent in pharmaceuticals; used in niche organic syntheses.

2-Chloro-5-nitropyridin-4-amine

Structural Differences: Nitro (-NO₂) and amine (-NH₂) groups at positions 5 and 4, respectively. Key Properties:

2-Chloropyridine N-Oxide Hydrochloride

Structural Differences : N-oxide group (pyridine ring oxidized) with HCl salt.

Key Properties :

- Molecular Formula: C₅H₄ClNO·HCl

- Applications: Used in benzyl viologen enzyme assays and synthesis of 2-aminopyridine derivatives .

- Safety: Irritant (Eye Irrit. 2, Skin Irrit.

2-(Chloromethyl)pyridine Hydrochloride

Structural Differences : Chloromethyl (-CH₂Cl) substituent at the 2-position.

Key Properties :

Tebanicline Hydrochloride

Structural Differences : 2-Chloropyridine moiety linked to an azetidine group.

Key Properties :

- Molecular Formula : C₉H₁₁ClN₂O·HCl

- Applications : Analgesic agent targeting neuronal nicotinic receptors .

Comparative Data Table

*Note: CAS for 2-chloropyridine N-oxide HCl overlaps due to database variations.

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via the formation of a diazonium intermediate, which undergoes nucleophilic displacement by chloride ions. Key steps include:

-

Saturation with HCl : The aqueous solution is saturated with hydrogen chloride gas to maintain an acidic environment, preventing premature decomposition of the diazonium species.

-

Temperature Control : Reactions are conducted between -10°C and +50°C, with optimal yields achieved at 0–20°C. Excess heat promotes side reactions, such as hydrolysis to 2-pyridone.

-

Stoichiometry : A 1.1–3:1 molar ratio of NOCl to 2-aminopyridine ensures complete conversion, with higher ratios reducing residual amine content.

Workup and Hydrochloride Formation

Post-reaction, the mixture is neutralized with sodium hydroxide to pH 8–9, separating the organic phase containing 2-chloropyridine. To isolate the hydrochloride salt:

-

The organic phase is treated with concentrated hydrochloric acid, inducing precipitation.

-

Azeotropic distillation with water removes residual solvents, yielding 2-chloropyridine hydrochloride with >83% purity.

Table 1: Optimization of Diazotization Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| HCl Concentration | Saturated aqueous | Maximizes diazonium stability |

| Temperature | 0–20°C | Minimizes 2-pyridone formation |

| NOCl Ratio | 1.5:1 | Balances cost and efficiency |

Direct Chlorination of Pyridine

Direct chlorination of pyridine using molecular chlorine (Cl₂) is a classical industrial method for synthesizing 2-chloropyridine, which is then converted to the hydrochloride salt via acidification.

Reaction Dynamics

Hydrochloride Salt Formation

The crude chlorination product is dissolved in a polar aprotic solvent (e.g., dichloromethane) and treated with gaseous HCl. Key considerations include:

-

Solvent Choice : Low water content prevents hydrolysis of 2-chloropyridine to 2-hydroxypyridine.

-

Crystallization : Cooling the HCl-saturated solution to -10°C induces crystallization, yielding this compound with 70–75% recovery.

Table 2: Chlorination vs. Diazotization Efficiency

| Method | Yield (%) | Purity (%) | By-Product Formation |

|---|---|---|---|

| Diazotization | 83.9 | >95 | Low (5–7% 2-pyridone) |

| Direct Chlorination | 64 | 85 | High (20–25% dichloro) |

Chlorination of 2-Hydroxypyridine

An alternative route involves the chlorination of 2-hydroxypyridine using phosphoryl chloride (POCl₃), followed by HCl treatment to form the hydrochloride salt.

Reaction Protocol

-

Chlorination : 2-Hydroxypyridine is refluxed with POCl₃ at 110°C for 4–6 hours, yielding 2-chloropyridine.

-

Quenching : Excess POCl₃ is hydrolyzed with ice water, and the product is extracted into an organic solvent.

-

Acidification : The extract is treated with concentrated HCl, precipitating this compound.

Challenges and Mitigation

-

POCl₃ Handling : High toxicity necessitates closed-system processing.

-

Purity : Residual phosphorous oxychloride is removed via recrystallization from ethanol/water mixtures, achieving 90–92% purity.

Comparative Analysis of Industrial Scalability

Cost-Effectiveness

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 2-Chloropyridine hydrochloride, and what reaction conditions optimize yield?

- Answer: Synthesis typically involves chlorination of pyridine derivatives using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under reflux. Critical conditions include maintaining an anhydrous environment, controlled temperature (80–100°C), and inert atmosphere. Polar aprotic solvents such as DMF or DMSO enhance reactivity. Purification often involves recrystallization from ethanol/water mixtures or vacuum distillation. Yield optimization requires stoichiometric control and monitoring reaction progress via TLC or GC-MS .

Q. What safety precautions are essential when handling this compound?

- Answer: Use nitrile gloves, chemical-resistant lab coats, and goggles. Work in a fume hood to avoid inhalation. Immediate first aid for skin contact includes washing with soap/water for 15 minutes; eye exposure requires prolonged rinsing with saline. Spills should be contained using absorbent materials (e.g., vermiculite) and disposed of as hazardous waste. Environmental precautions include preventing drain entry and using secondary containment .

Q. What are the primary applications of this compound in pharmaceutical research?

- Answer: It serves as a key intermediate in synthesizing aminoheterocyclic analogs (e.g., 2-aminopyridine derivatives) and bioactive molecules. Applications include enzyme assays (e.g., benzyl viologen assays in membrane fractions) and coordination chemistry for metal-ligand complexes. Its reactivity enables functionalization at the chlorine site for drug discovery .

Q. How can researchers verify the purity of this compound?

- Answer: Use HPLC with UV detection (λ = 254 nm) or GC-MS for volatile impurities. Melting point analysis (lit. 140–142°C) and NMR spectroscopy (¹H/¹³C) confirm structural integrity. Karl Fischer titration quantifies water content, critical for hygroscopic samples .

Advanced Questions

Q. How does the electronic nature of the pyridine ring influence reactivity in nucleophilic substitution reactions?

- Answer: The electron-withdrawing chlorine atom activates the pyridine ring at the ortho and para positions, directing nucleophilic attack. Steric hindrance at the meta position limits substitution. Solvent polarity (e.g., DMF vs. THF) and temperature modulate reaction rates. Kinetic studies under varying conditions (e.g., excess nucleophile, microwave irradiation) can enhance regioselectivity .

Q. What strategies resolve contradictions in reported degradation pathways of this compound?

- Answer: Conflicting data on environmental degradation (e.g., aquatic vs. soil systems) require advanced analytical methods like LC-HRMS to identify metabolites (e.g., 2-hydroxypyridine). Controlled studies under standardized conditions (pH, UV exposure, microbial activity) clarify pathways. Recent evidence suggests persistence in anaerobic environments, necessitating ecotoxicological assays using Daphnia magna or algal models .

Q. How can scaling up synthesis maintain high purity and yield?

- Answer: Continuous flow reactors with automated temperature/pressure controls improve reproducibility. Design of Experiments (DOE) optimizes parameters (residence time, stoichiometry). Industrial-scale purification employs fractional crystallization or chromatography. Process Analytical Technology (PAT) monitors real-time purity .

Q. What advanced spectroscopic methods address challenges in characterizing this compound?

- Answer: 2D NMR techniques (COSY, HSQC) resolve overlapping peaks in ¹H/¹³C spectra. High-resolution mass spectrometry (HRMS) confirms molecular ions ([M+H]⁺). X-ray crystallography provides definitive structural data, while IR spectroscopy identifies HCl stretching in the hydrochloride salt .

Q. What gaps exist in the toxicological profile of this compound, and how can researchers address them?

- Answer: Limited data on chronic exposure (carcinogenicity, reproductive toxicity) necessitate in vitro assays (e.g., Ames test, micronucleus assay). Computational toxicology (QSAR models) predicts metabolites. Researchers should adhere to OECD guidelines for in vivo studies and update risk assessments with emerging data .

Methodological Notes

- Data Contradiction Analysis: Cross-validate conflicting results (e.g., degradation studies) using orthogonal methods and replicate experiments under controlled variables.

- Experimental Design: Prioritize DOE for reaction optimization and include negative controls in toxicity assays.

- Safety Compliance: Align handling protocols with OSHA guidelines and GHS hazard classifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.